1-Bromoundecane

Thermodynamics Calorimetry 1-Bromoalkanes

Select 1-Bromoundecane for its precise C11 alkyl chain, which delivers a specific thermodynamic profile (Cp: 390.3 J·mol⁻¹·K⁻¹) and optimal spatial arrangement in SAMs and nanoparticle functionalization. This high-purity liquid ensures minimal side reactions in Grignard synthesis and consistent lipophilicity in surfactant design—performance that C10 or C12 homologs cannot replicate.

Molecular Formula C11H23Br
Molecular Weight 235.20 g/mol
CAS No. 693-67-4
Cat. No. B050512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoundecane
CAS693-67-4
Synonyms1-Bromo-n-undecane;  1-Undecyl Bromide;  Undecyl Bromide;  n-Undecyl Bromide
Molecular FormulaC11H23Br
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCBr
InChIInChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3
InChIKeyIKPSIIAXIDAQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoundecane (CAS 693-67-4) – C11 Alkyl Bromide Sourcing for Synthesis and Research


1-Bromoundecane (CAS 693-67-4), also known as n-undecyl bromide, is a primary alkyl halide consisting of a linear 11-carbon aliphatic chain with a terminal bromine substituent (C11H23Br, molecular weight 235.20) [1]. It is characterized as a colorless to light yellow clear liquid at room temperature, with a melting point of -9 °C, a boiling point of 138 °C at 18 mmHg, a density of 1.0521 g/cm³ at 20 °C, and a refractive index of approximately 1.46 [1][2]. This compound is a versatile synthetic intermediate widely used as a building block for introducing the undecyl (C11H23) group into target molecules and as a precursor to Grignard reagents via reaction with magnesium in tetrahydrofuran .

Why 1-Bromoundecane Cannot Be Replaced by Generic C10, C12, or C14 Alkyl Bromides


In the 1-bromoalkane homologous series, the carbon chain length directly dictates key physicochemical properties such as melting point, density, refractive index, and heat capacity, as well as functional outcomes in synthesis and material assembly. For example, experimental measurements across the series from 1-bromohexane (C6) to 1-bromotetradecane (C14) reveal that isobaric heat capacity increases systematically with chain length, with 1-bromoundecane (C11) exhibiting a distinct value of 390.3 J·mol⁻¹·K⁻¹ at 298.15 K, placing it between 1-bromodecane (C10, 360.7 J·mol⁻¹·K⁻¹) and 1-bromododecane (C12, 421.1 J·mol⁻¹·K⁻¹) [1]. Substituting C11 with C10 or C12 would therefore alter the thermodynamic profile of a process or formulation. Furthermore, the length of the undecyl chain is critical for achieving precise spatial arrangements in self-assembled monolayers and nanoparticle functionalization, where the C11 spacer provides an optimal balance between flexibility and intermolecular packing that cannot be replicated by shorter or longer homologs [2].

Quantitative Differentiation Evidence: 1-Bromoundecane vs. Closest Analogs (C10, C12, C14)


Isobaric Heat Capacity (Cp) at 298.15 K: C11 vs. C10, C12, C14 1-Bromoalkanes

1-Bromoundecane (C11) exhibits an isobaric heat capacity (Cp) of 390.3 J·mol⁻¹·K⁻¹ at 298.15 K, as measured experimentally by large-sample differential scanning calorimetry (DSC). This value is intermediate between its adjacent homologs: 1-bromodecane (C10) at 360.7 J·mol⁻¹·K⁻¹ and 1-bromododecane (C12) at 421.1 J·mol⁻¹·K⁻¹ [1]. The systematic increase in Cp with chain length reflects the contribution of additional methylene groups to the molar heat capacity.

Thermodynamics Calorimetry 1-Bromoalkanes

Chain-Length Dependent Melting Point and Density: C11 vs. C12 and C14 Analogs

The melting point of 1-bromoundecane is -9 °C, which is lower than that of 1-bromododecane (C12, -6 °C) and substantially lower than that of 1-bromotetradecane (C14, +5 °C) [1]. The density at 20 °C is 1.0521 g/cm³ for C11, compared to 1.039 g/cm³ for C12 and 1.020 g/cm³ for C14 [2][3][4]. The refractive index of C11 is 1.4560–1.4580 at 20 °C and 589 nm .

Physical Properties Phase Behavior Alkyl Halides

Purity Specifications: >98.0% (GC) Baseline for Reliable Synthesis

Major chemical suppliers consistently specify 1-bromoundecane with a minimum purity of 98.0% by gas chromatography (GC). Representative data include: >98.0%(GC) (TCI) [1], 98% assay (Thermo Scientific/Acros) , and >98% (GC) (Adipogen) . This purity level ensures minimal interference from homolog impurities (e.g., C10 or C12 bromides) that could affect reaction stoichiometry or introduce unwanted byproducts in sensitive applications such as Grignard reagent formation.

Analytical Chemistry Quality Control Synthesis

C11 Chain Length in Surfactant and Self-Assembly Applications

The 11-carbon undecyl chain of 1-bromoundecane provides a specific hydrophobic spacer length that influences molecular packing in self-assembled monolayers (SAMs) and surfactant aggregates. In biosensor development, 1-bromo-11-(trichlorosilyl)-undecane (derived from 1-bromoundecane) is employed to functionalize surfaces, where the C11 alkyl chain imparts a defined distance between the substrate and reactive bromine terminus [1]. The use of 1-bromoundecane in synthesizing nonionic surfactants with tailored lipophilicity further demonstrates the functional relevance of the C11 chain length; variation by even one methylene unit alters the hydrophilic-lipophilic balance (HLB) and, consequently, the surfactant's performance [2].

Surface Chemistry Self-Assembly Nanomaterials

Ring-Closure Kinetics: C11 Chain Exhibits a Minimum in Cyclization Yield

In the lactonization of ω-bromoalkanoic acids, the ring-closure yield for the C11 substrate (corresponding to a 12-membered ring) is anomalously low compared to adjacent chain lengths. Kinetic studies have demonstrated that the reaction rate for ω-bromoundecanoic acid lactonization is governed by the ionization of the bromine rather than the cyclization step, and a minimum in cyclic product yield is observed near C11 [1][2]. This makes 1-bromoundecane-derived intermediates particularly useful as negative controls or for mechanistic studies where low cyclization propensity is desired.

Reaction Kinetics Lactonization Cyclization

Primary Application Scenarios for 1-Bromoundecane Based on Quantitative Evidence


Synthesis of Undecyl Grignard Reagents and Subsequent C11-Alkylations

1-Bromoundecane is the reagent of choice for preparing undecyl magnesium bromide (C11H23MgBr), a nucleophile used to install the C11 alkyl chain into electrophilic substrates. The >98.0% GC purity [1] minimizes side reactions caused by homolog impurities, while the liquid state at room temperature (m.p. -9 °C) [2] facilitates precise liquid handling. Using shorter (C10) or longer (C12) bromoalkanes would produce different alkyl chain lengths, altering the lipophilicity and physical properties of the final product, and would introduce different heat capacities [3] that affect reaction calorimetry.

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation

Derivatives of 1-bromoundecane, such as 1-bromo-11-(trichlorosilyl)-undecane, are utilized to create well-defined organic monolayers on oxide surfaces. The C11 spacer provides a specific film thickness and terminal bromine reactivity that are optimal for subsequent nucleophilic derivatization in biosensor fabrication [4]. Substituting with a C10 or C12 analog would alter the SAM thickness and packing density, changing the accessibility and orientation of the terminal functional group and potentially compromising device performance.

Synthesis of Tailored Surfactants with Defined Hydrophobic-Lipophilic Balance (HLB)

The C11 undecyl chain imparts a specific lipophilicity that is critical when designing nonionic surfactants for applications ranging from detergency to drug delivery. 1-Bromoundecane serves as the alkylating agent to introduce this precise hydrophobic domain [5]. Replacing it with 1-bromodecane (C10) or 1-bromododecane (C12) would shift the HLB value, altering critical micelle concentration (CMC), surface tension, and emulsification properties in ways that are often not linearly predictable.

Mechanistic Studies of Macrocyclization and Ring-Closure Kinetics

In academic and industrial research focused on cyclization reactions, ω-bromoundecanoic acid (derived from 1-bromoundecane) serves as a key substrate because it exhibits a distinct minimum in cyclization yield, a phenomenon attributed to the unfavorable entropy of forming a 12-membered ring [6][7]. This makes the C11 derivative uniquely valuable as a negative control or for probing the fundamental factors governing macrocycle formation. Using C10, C12, or C13 analogs would produce different kinetic outcomes and would not capture this specific reactivity feature.

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